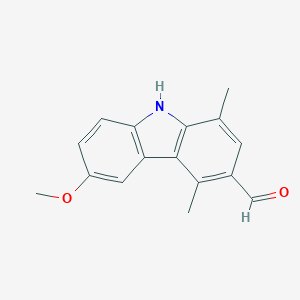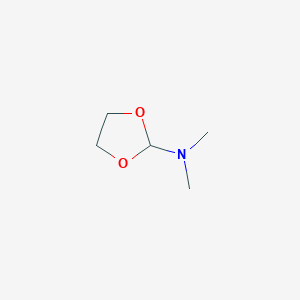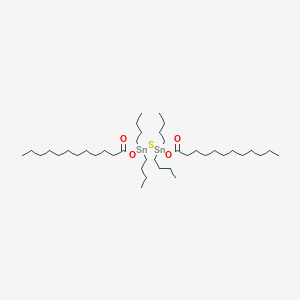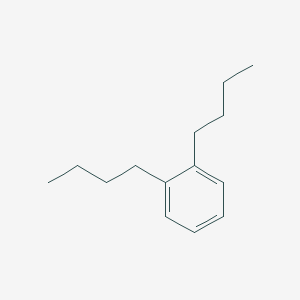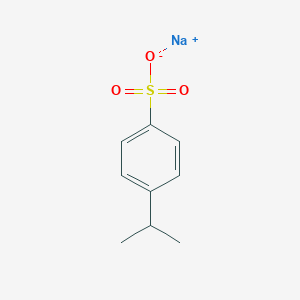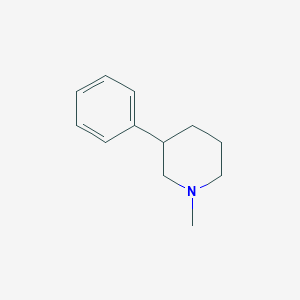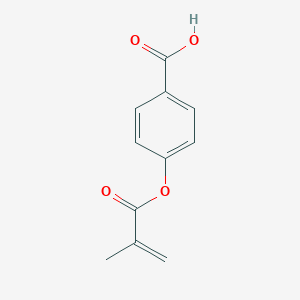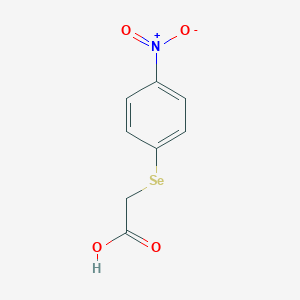
2-(4-nitrophenyl)selanylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)selanylacetic acid is an organoselenium compound characterized by the presence of a seleno group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)selanylacetic acid typically involves the reaction of p-nitrophenylacetic acid with selenium reagents under controlled conditions. One common method includes the use of selenium dioxide (SeO₂) as an oxidizing agent to introduce the seleno group into the acetic acid structure. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature and reaction time carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-nitrophenyl)selanylacetic acid undergoes various chemical reactions, including:
Oxidation: The seleno group can be further oxidized to form selenoxides or selenones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The seleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO₂) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols or amines can be used to replace the seleno group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can yield selenoxides, while reduction of the nitro group can produce p-aminophenylacetic acid .
Applications De Recherche Scientifique
2-(4-nitrophenyl)selanylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with antioxidant or anticancer activities.
Biological Studies: It can be used to study the effects of selenium-containing compounds on biological systems, including their role in enzyme inhibition and redox regulation.
Industrial Applications:
Mécanisme D'action
The mechanism by which 2-(4-nitrophenyl)selanylacetic acid exerts its effects involves interactions with molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes, altering their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Nitrophenylacetic acid: Lacks the seleno group, making it less reactive in redox reactions.
Selenoacetic acid: Contains a seleno group but lacks the nitro group, resulting in different chemical properties and reactivity.
p-Nitrophenylselenol: Similar structure but with a selenol group instead of a selenoacetic acid moiety.
Uniqueness
2-(4-nitrophenyl)selanylacetic acid is unique due to the presence of both a nitro group and a seleno group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
17893-55-9 |
|---|---|
Formule moléculaire |
C8H7NO4Se |
Poids moléculaire |
260.12 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)selanylacetic acid |
InChI |
InChI=1S/C8H7NO4Se/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
Clé InChI |
YQPXZFWIJXKUPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Key on ui other cas no. |
17893-55-9 |
Synonymes |
[(p-Nitrophenyl)seleno]acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


